2-Methoxyphenyl 4-isopropoxybenzoate

Description

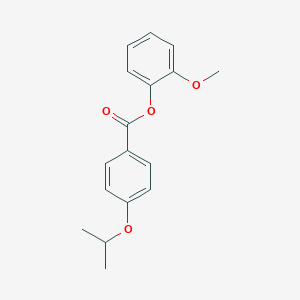

2-Methoxyphenyl 4-isopropoxybenzoate is a diaryl ester composed of a 4-isopropoxybenzoic acid moiety esterified with 2-methoxyphenol. The compound features two aromatic rings with distinct substituents: a methoxy group in the ortho position of the phenyl ring and an isopropoxy group in the para position of the benzoate ring.

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

(2-methoxyphenyl) 4-propan-2-yloxybenzoate |

InChI |

InChI=1S/C17H18O4/c1-12(2)20-14-10-8-13(9-11-14)17(18)21-16-7-5-4-6-15(16)19-3/h4-12H,1-3H3 |

InChI Key |

VWQCVACLXRYTFA-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The isopropoxy group in the para position of the benzoate ring increases steric bulk, reducing hydrolysis rates compared to smaller esters like ethyl 4-isopropoxybenzoate .

Biological Activity :

- Unlike the NBOMe compounds (e.g., 25I-NBOMe), which are potent serotonin receptor agonists due to their ethanamine structure, the target ester lacks nitrogen-based functional groups, suggesting divergent biological roles . It may serve as a prodrug or intermediate rather than a direct receptor ligand.

Synthetic Accessibility :

- The target compound can be synthesized via straightforward Fischer esterification , contrasting with complex piperazine derivatives (e.g., HBK15 in ) that require multi-step amine coupling .

Stability :

Physicochemical Properties

- Lipophilicity: The logP value (estimated >3.5) indicates high lipid solubility, favoring passive diffusion across biological membranes.

- Thermal Stability : Differential scanning calorimetry (DSC) of analogous esters shows melting points between 80–120°C, suggesting suitability for industrial processes requiring moderate heat resistance .

Pharmacological Potential

Industrial Relevance

- Compared to carbamates (e.g., isopropyl N-phenylcarbamate), the target ester’s hydrolytic stability under acidic conditions makes it a candidate for plasticizers or solvent-resistant coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.